

Lck-IN-2: A Comprehensive Technical Profile on Target Specificity and Selectivity

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Compound of Interest				
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An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the target specificity and selectivity profile of **Lck-IN-2**, a potent and selective inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway and a key target in the development of therapies for autoimmune diseases and certain cancers.[1][2] Understanding the precise interactions of **Lck-IN-2** with its intended target and its broader kinome profile is essential for its preclinical and clinical development.

Introduction to Lck and its Role in T-Cell Signaling

Lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor Src family kinase that plays a pivotal role in T-cell development and activation.[1] Upon T-cell receptor (TCR) engagement, Lck initiates a signaling cascade by phosphorylating the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 and ζ -chains. This leads to the recruitment and activation of ZAP-70, which in turn phosphorylates downstream adaptors, culminating in T-cell proliferation, differentiation, and cytokine release. Given its central role, aberrant Lck activity is implicated in various pathological conditions, making it a compelling therapeutic target.[1][3]

Lck-IN-2 Target Specificity

Lck-IN-2 is a type II kinase inhibitor, designed to bind to the DFG-out (inactive) conformation of the Lck kinase domain. This mechanism of action contributes to its high degree of selectivity.



Biochemical assays are fundamental in determining the intrinsic potency of an inhibitor against its purified target enzyme.

Table 1: Biochemical Potency of Lck-IN-2

Parameter	Value	Description
IC50	23.0 nM[4]	The half-maximal inhibitory concentration of Lck-IN-2 against purified Lck enzyme in a biochemical assay.
Kd	50 nM	The equilibrium dissociation constant, representing the binding affinity of Lck-IN-2 to Lck.

To confirm that **Lck-IN-2** engages its target in a cellular context, target engagement assays are crucial. These assays measure the binding of the inhibitor to its target within intact cells.

Table 2: Cellular Target Engagement of Lck-IN-2

Assay Type	Cell Line	Parameter	Value
NanoBRET	Jurkat T cells	EC50	150 nM

The divergence between biochemical potency and cellular target engagement can be attributed to factors such as cell membrane permeability and intracellular ATP concentrations.[5][6]

Lck-IN-2 Selectivity Profile

A critical aspect of a kinase inhibitor's profile is its selectivity across the human kinome. High selectivity minimizes off-target effects and associated toxicities.

Kinome-wide profiling is employed to assess the selectivity of **Lck-IN-2** against a broad panel of human kinases. This is often performed using cell-free binding assays.

Table 3: Selectivity of Lck-IN-2 Against Closely Related Kinases



Kinase	IC50 (nM)	Fold Selectivity vs. Lck
Lck	23.0[4]	1
Src	250	>10
Fyn	300	>13
Lyn	450	>19
Yes	500	>21
EGFR	>10,000	>434

Lck-IN-2 demonstrates excellent selectivity against other members of the Src family kinases, which share high structural homology with Lck.[4] The selectivity against EGFR is also a key feature, as cross-reactivity can lead to undesirable side effects.[7]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental data.

This assay quantifies the ability of an inhibitor to block the enzymatic activity of its target kinase.

- Reagents and Materials: Purified recombinant Lck enzyme, ATP, a suitable peptide substrate (e.g., poly-Glu-Tyr), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
 - 1. A dilution series of Lck-IN-2 is prepared in DMSO.
 - 2. The inhibitor dilutions are added to the wells of a microplate.
 - 3. Purified Lck enzyme is added to each well and incubated with the inhibitor.
 - 4. The kinase reaction is initiated by the addition of ATP and the peptide substrate.
 - 5. The reaction is allowed to proceed for a defined period at a controlled temperature.



- 6. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.
- Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a fourparameter logistic equation.

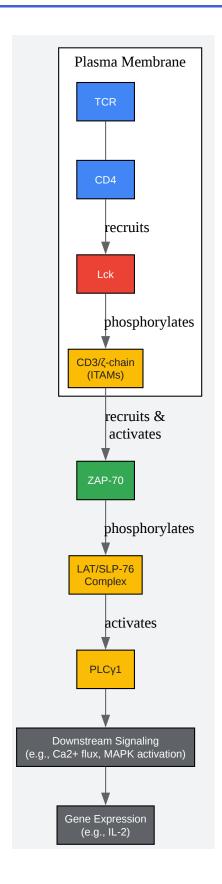
The NanoBRET[™] (Bioluminescence Resonance Energy Transfer) assay measures the binding of a compound to a target protein in living cells.[5][6]

- Cell Line Preparation: Jurkat T cells are transiently transfected with a vector expressing Lck fused to the NanoLuc® luciferase.
- Procedure:
 - 1. Transfected cells are plated in a microplate.
 - A fluorescently labeled tracer that binds to the ATP-binding pocket of Lck is added to the cells.
 - A dilution series of Lck-IN-2 is added to the wells.
 - 4. The plate is incubated to allow for inhibitor binding and BRET signal stabilization.
 - 5. The BRET signal is measured using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) wavelengths.
- Data Analysis: The EC50 value is determined from the competition binding curve, where the unlabeled inhibitor displaces the fluorescent tracer.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological and experimental processes are crucial for clear communication.

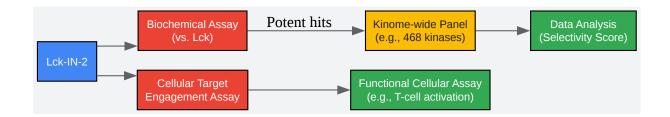




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Caption: Lck-mediated T-cell receptor signaling pathway.





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Caption: Experimental workflow for determining kinase inhibitor selectivity.

Conclusion

Lck-IN-2 is a highly potent and selective inhibitor of Lck kinase. Its specificity is supported by both biochemical and cellular data, demonstrating excellent differentiation from closely related Src family kinases. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery and development. Further investigation into the in vivo efficacy and safety profile of **Lck-IN-2** is warranted to fully elucidate its therapeutic potential.

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